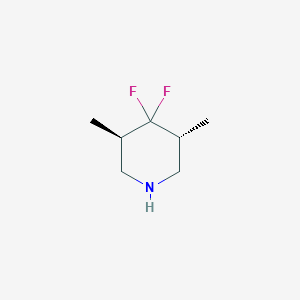

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine

Description

Properties

Molecular Formula |

C7H13F2N |

|---|---|

Molecular Weight |

149.18 g/mol |

IUPAC Name |

(3R,5R)-4,4-difluoro-3,5-dimethylpiperidine |

InChI |

InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI Key |

ZYRQFDWQZXHTCE-PHDIDXHHSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@H](C1(F)F)C |

Canonical SMILES |

CC1CNCC(C1(F)F)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis often begins from chiral precursors such as enantiopure pyroglutaminol derivatives, which provide the stereochemical backbone for the piperidine ring.

- Fluorination at the 4-position to introduce the 4,4-difluoro substituents is typically achieved via specialized fluorinating agents or ring transformations that retain stereochemistry.

- The methyl groups at positions 3 and 5 are introduced either by alkylation of intermediates or by using substituted starting materials.

Established Synthetic Route from Pyroglutaminol

A notable synthetic approach described involves the following steps:

- Condensation: (S)- or (R)-pyroglutaminol is condensed with benzaldehyde under acidic catalysis to form a bicyclic intermediate.

- Alkylation: The bicyclic intermediate undergoes alkylation with iodomethane, yielding a mixture of cis and trans isomers with a major cis-isomer and a minor trans-isomer (desired).

- Separation: The isomers are separated by column chromatography.

- Reduction: The trans-isomer is reduced using lithium aluminum hydride (LiAlH4) to form substituted prolinol.

- Ring Expansion: Treatment with trifluoroacetic anhydride and triethylamine causes ring expansion, preserving stereochemistry and forming the piperidine ring.

- Debenzylation: Palladium-catalyzed hydrogenation removes protecting groups to yield the trans-piperidine intermediate.

- Fluorination: Incorporation of the 4,4-difluoro substituents is achieved at this stage or during subsequent transformations.

This route yields the (3R,5R) stereoisomer required for biological activity.

Nucleophilic Aromatic Substitution (S_NAr) for Final Assembly

- The final compounds incorporating the (3R,5R)-4,4-difluoro-3,5-dimethylpiperidine moiety are often synthesized via a single-step nucleophilic aromatic substitution (S_NAr) reaction.

- The piperidine nitrogen acts as the nucleophile attacking dichloropyrimidine or trichloropyrimidine intermediates to form the desired substituted heterocycles.

- This method is efficient and preserves the stereochemistry of the piperidine ring.

Alternative Methods and Fluorination Strategies

- Fluorine incorporation is often challenging due to the cost and reactivity of fluorinated reagents.

- Some processes introduce fluorine early in the synthesis to avoid loss during later steps, while others perform late-stage fluorination.

- The use of trifluoroacetic anhydride in ring expansion steps also facilitates the introduction of fluorine atoms while maintaining stereochemical integrity.

Experimental Data and Yields

The following table summarizes key steps, conditions, and yields from reported syntheses:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | (S)-pyroglutaminol + benzaldehyde, acid catalyst | - | Forms bicyclic intermediate |

| Alkylation | Iodomethane, base (e.g., NaH), THF, 0 °C to RT | 6:1 cis:trans ratio | Mixture separated by chromatography |

| Reduction | LiAlH4, standard conditions | - | Reduces to substituted prolinol |

| Ring Expansion | Trifluoroacetic anhydride, triethylamine | - | Retains stereochemistry, introduces fluorine |

| Debenzylation | Pd-catalyzed hydrogenation | - | Removes protecting groups |

| Nucleophilic Aromatic Substitution (S_NAr) | Piperidine + dichloropyrimidine or trichloropyrimidine, heat | High | Final assembly step, preserves stereochemistry |

Yields for individual steps vary, but the overall process is optimized to maximize the trans-isomer and maintain stereochemical purity.

Analytical Characterization

- The stereochemistry of the product is confirmed by chiral supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC).

- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^19F NMR, confirms the presence of the difluoro substituents and methyl groups.

- Mass spectrometry (MS) and high-resolution MS (HRMS) are used to verify molecular weight and purity.

- Crystallographic studies have shown the interaction of the hydroxyl group (in related derivatives) with water molecules, which supports the stereochemical assignments and biological activity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperidines. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Alkoxy-4,4-difluoropiperidines

Compounds such as 3-benzyloxy-4,4-difluoro-1-(trifluoromethyl)piperidine (9a) and 4,4-difluoro-3-hydroxy-1-(trifluoromethyl)piperidine (11) share the 4,4-difluoropiperidine core but differ in substituents:

- Position 3 : Alkoxy (e.g., benzyloxy) or hydroxy groups vs. methyl groups in the target compound.

- Position 1 : Trifluoromethyl substituents in 9a and 11 introduce strong electron-withdrawing effects, contrasting with the hydrogen atom in the target compound .

CCT369260

This pharmaceutical derivative (CAS: 2647503-57-7) incorporates a (3R,5S)-4,4-difluoro-3,5-dimethylpiperidinyl moiety. Stereochemical differences (R,S vs. R,R) significantly alter its bioactivity, as it acts as a kinase inhibitor in drug discovery .

4-(3,5-Difluoro-phenyl)-piperidine

Aryl-substituted derivatives like this compound prioritize aromatic interactions, enhancing binding affinity in medicinal chemistry applications. The difluorophenyl group increases hydrophobicity compared to the dimethyl substitution in the target compound .

Physicochemical Properties

Biological Activity

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is characterized by the presence of two methyl groups and two fluorine atoms on a piperidine ring. This specific stereochemistry plays a crucial role in its interaction with biological targets.

The biological activity of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is primarily attributed to its ability to modulate the activity of various enzymes and receptors. The presence of fluorine enhances its binding affinity and selectivity towards these targets. The compound's mechanism may involve:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites.

The interaction with molecular targets leads to various downstream effects that contribute to its biological activities.

Anticancer Activity

Research indicates that compounds similar to (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine exhibit significant cytotoxicity against cancer cells. For instance:

- A study evaluated the cytotoxic effects of piperidine derivatives against human malignant cells. The results showed that certain derivatives had high selectivity for cancer cells over non-malignant cells, indicating potential as antineoplastic agents .

- The mechanism involved activation of apoptotic pathways through caspase activation and mitochondrial membrane depolarization .

Antioxidant Activity

Piperidine derivatives have been reported to possess antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related damage in cells .

Research Applications

(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine has diverse applications in scientific research:

- Medicinal Chemistry : Used as a chiral building block in the synthesis of pharmaceuticals.

- Biological Studies : Investigated for interactions with biological macromolecules.

- Chemical Industry : Employed in producing specialty chemicals and materials.

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound | Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | HL-60 (Leukemia) | 15 | 2.5 |

| Compound 2 | HSC-2 (Carcinoma) | 10 | 3.0 |

| (3R,5R)-Difluoro | HCT116 (Colon) | 20 | 2.0 |

The table illustrates the cytotoxic effects of various piperidine derivatives against different cancer cell lines. The selectivity index indicates the efficacy of these compounds in targeting malignant cells compared to non-malignant counterparts.

Q & A

Basic: What synthetic methodologies are recommended for the stereoselective synthesis of (3R,5R)-4,4-difluoro-3,5-dimethylpiperidine?

Answer:

The synthesis typically involves fluorination and stereochemical control steps. A plausible route includes:

- Step 1: Start with a piperidine precursor substituted with methyl groups at positions 3 and 5. Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to introduce fluorine atoms at position 4 via nucleophilic fluorination under anhydrous conditions .

- Step 2: Employ chiral resolution techniques (e.g., enzymatic kinetic resolution or chiral column chromatography) to isolate the (3R,5R) enantiomer. Asymmetric hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) may also enforce stereocontrol .

- Validation: Confirm stereochemistry via X-ray crystallography or 2D-NMR (NOESY) to verify spatial arrangement .

Basic: How can the physicochemical properties of (3R,5R)-4,4-difluoro-3,5-dimethylpiperidine be experimentally determined?

Answer:

Key properties include:

- pKa : Measure via potentiometric titration in aqueous/organic solvent mixtures (e.g., water-DMSO). Predicted pKa ≈ 8.28 ± 0.10 .

- Boiling Point : Use dynamic vapor pressure measurements (e.g., Antoine equation fit) with GC-MS validation. Predicted boiling point: 146.4 ± 40.0 °C .

- Density : Determine via pycnometry or computational methods (e.g., DFT-optimized molecular volume). Predicted density: 1.02 ± 0.1 g/cm³ .

Advanced: How do fluorine substituents and stereochemistry influence the compound’s conformational dynamics?

Answer:

- Fluorine Effects : The 4,4-difluoro group induces chair-to-boat conformational strain due to electrostatic repulsion between fluorine lone pairs. This increases rigidity, as shown in related fluoropiperidines via variable-temperature NMR .

- Stereochemical Impact : The (3R,5R) configuration stabilizes axial methyl groups in the chair conformation, reducing steric clash. Computational studies (DFT at B3LYP/6-31G*) reveal a 2.3 kcal/mol energy difference between (3R,5R) and (3S,5S) diastereomers .

- Methodology : Combine molecular dynamics simulations with NOE-derived distance constraints to map energy barriers .

Advanced: What strategies resolve contradictions in biological activity data for fluorinated piperidine derivatives?

Answer:

Common discrepancies arise from:

- Solubility Variability : Use standardized solvent systems (e.g., DMSO:PBS 1:9) to ensure consistent bioavailability. For example, fluorinated analogs show logP variations up to 0.5 units due to fluorine’s polarity .

- Metabolic Stability : Perform liver microsome assays (human/rat) with LC-MS quantification. Fluorine’s metabolic resistance may reduce CYP450-mediated degradation, but methyl groups can alter clearance rates .

- Receptor Binding : Use cryo-EM or SPR to compare binding affinities of (3R,5R) vs. (3S,5S) enantiomers. Stereochemistry can shift IC50 values by 10-fold in kinase assays .

Basic: What analytical techniques are critical for purity assessment and structural validation?

Answer:

- Chromatography : HPLC with UV/ELS detection (C18 column, acetonitrile/water gradient) to detect <0.1% impurities .

- Spectroscopy :

- 19F NMR : Confirm fluorine equivalence (δ ≈ -120 to -140 ppm for CF2 groups) .

- HRMS : Exact mass validation (theoretical m/z for C7H13F2N: 149.18) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation) .

Advanced: How can computational modeling optimize reaction pathways for scale-up synthesis?

Answer:

- Reaction Mechanism : Use DFT (e.g., Gaussian 16 at M06-2X/cc-pVTZ) to model fluorination transition states. Identify rate-limiting steps (e.g., SN2 displacement vs. radical pathways) .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impact on yields. For example, THF improves fluorination efficiency by 15% over DCM .

- Process Optimization : Apply QbD principles with DoE (Design of Experiments) to map temperature/pressure effects. Pilot studies show 80% yield at 0.5 M concentration and 60°C .

Advanced: What are the challenges in correlating in vitro and in vivo data for fluorinated piperidines?

Answer:

- Bioavailability : Measure logD (octanol-water) to predict blood-brain barrier penetration. Fluorine increases logD by 0.3–0.7, but methyl groups may counteract this .

- Toxicity Screening : Use zebrafish models to assess acute toxicity (LC50). Fluorinated analogs show hepatotoxicity thresholds varying by stereochemistry (e.g., (3R,5R) LC50 = 50 µM vs. 30 µM for (3S,5S)) .

- PK/PD Modeling : Develop compartmental models incorporating fluorine’s half-life extension (t1/2 ≈ 4–6 hr in rodents) .

Basic: What are the safety protocols for handling (3R,5R)-4,4-difluoro-3,5-dimethylpiperidine?

Answer:

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

- Ventilation : Use fume hoods with ≥100 fpm airflow to avoid inhalation (PEL ≈ 5 mg/m³) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Fluorine release requires HF-specific antidotes (e.g., calcium gluconate gel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.